molecular formula C9H17NO B8111310 (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole

(3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole

Cat. No.: B8111310
M. Wt: 155.24 g/mol
InChI Key: OCDDJFYFVGIEBH-WGTSGOJVSA-N
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Description

(3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused bicyclic system with a methoxy group attached to the nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion of the resulting ketone to an optionally protected carboxylic acid group . Another method involves the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, which is then converted to 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, and subsequently to (2S)-octahydro-1H-indole-2-methyl carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated isoindole derivatives.

Scientific Research Applications

(3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to its biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3aR,7aS)-4-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h7-10H,2-6H2,1H3/t7-,8+,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDJFYFVGIEBH-WGTSGOJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCC[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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